molecular formula C14H12O4S B13889473 2-(Benzenesulfonyl)-6-methoxybenzaldehyde

2-(Benzenesulfonyl)-6-methoxybenzaldehyde

Cat. No.: B13889473
M. Wt: 276.31 g/mol
InChI Key: QRYNFACTVCUVLO-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)-6-methoxybenzaldehyde is an organic compound that features a benzenesulfonyl group attached to a methoxybenzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzenesulfonyl)-6-methoxybenzaldehyde typically involves the sulfonylation of 6-methoxybenzaldehyde. One common method is the reaction of 6-methoxybenzaldehyde with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Benzenesulfonyl)-6-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Benzenesulfonyl)-6-methoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzenesulfonyl)-6-methoxybenzaldehyde involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. Additionally, the aldehyde group can participate in various condensation reactions, forming Schiff bases and other derivatives. These interactions are crucial for its applications in organic synthesis and medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzenesulfonyl)-6-methoxybenzaldehyde is unique due to the combination of the benzenesulfonyl and methoxybenzaldehyde moieties.

Properties

Molecular Formula

C14H12O4S

Molecular Weight

276.31 g/mol

IUPAC Name

2-(benzenesulfonyl)-6-methoxybenzaldehyde

InChI

InChI=1S/C14H12O4S/c1-18-13-8-5-9-14(12(13)10-15)19(16,17)11-6-3-2-4-7-11/h2-10H,1H3

InChI Key

QRYNFACTVCUVLO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)S(=O)(=O)C2=CC=CC=C2)C=O

Origin of Product

United States

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